7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester

Description

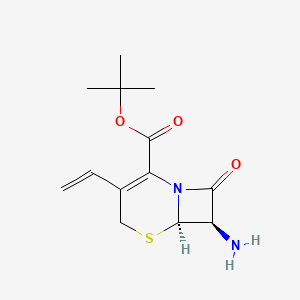

7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester is a cephalosporin-derived intermediate, characterized by a β-lactam core, a vinyl group at the C3 position, and a tert-butyl ester at the C4 carboxylic acid. This compound is pivotal in synthesizing antibiotics due to its β-lactamase resistance and enhanced stability compared to earlier cephalosporins.

Properties

IUPAC Name |

tert-butyl (6R,7R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-5-7-6-19-11-8(14)10(16)15(11)9(7)12(17)18-13(2,3)4/h5,8,11H,1,6,14H2,2-4H3/t8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYXDMAOGSDYNV-LDYMZIIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(CSC2N1C(=O)C2N)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2N)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphonium Salt Formation

In a mixed solvent system of dichloromethane and water (1:1 v/v), GCLE reacts with sodium iodide (NaI) and triphenylphosphine (PPh₃) at 25–35°C to form a phosphonium salt intermediate. The mol ratio of GCLE:NaI:PPh₃ is maintained at 1:1:1.05 to minimize side reactions. The aqueous phase containing excess NaI is separated and recycled for subsequent batches, reducing raw material costs by ~30%.

Phosphorus Ylide Generation

The organic phase is treated with sodium hydroxide (NaOH) at 0–5°C to generate a reactive phosphorus ylide. A NaOH-to-GCLE mol ratio of 1.3:1 ensures complete deprotonation while avoiding β-lactam ring degradation. This step achieves a 92% conversion efficiency under optimized stirring conditions.

Vinylation with Formaldehyde

Formaldehyde (37% aqueous solution) is introduced to the ylide-containing organic phase, facilitating 3-vinyl group installation via Wittig reaction. The reaction proceeds at 20°C for 2 hours, yielding 7-phenylacetylamino-3-vinyl-4-cephemcarboxylic acid para-methoxy benzyl ester (GVNE) with 74% molar yield. Excess formaldehyde is recovered through vacuum distillation and reused, addressing environmental concerns associated with traditional methods.

Deprotection of Carboxyl and Amino Groups

GVNE undergoes sequential deprotection:

-

Carboxyl deprotection : Phenol and hydrochloric acid (HCl) catalyze methoxy benzyl ester cleavage at 60°C, producing 7-phenylacetylamino-3-vinyl cephalosporanic acid.

-

Enzymatic deacylation : Immobilized penicillin acylase (IPA-300) selectively removes the phenylacetyl group at pH 7.5 and 37°C, yielding 7-amino-3-vinyl cephalosporanic acid (7-AVCA) with 85% purity.

Alternative Synthetic Routes

Enzymatic Transesterification

Immobilized Candida antarctica lipase B (CAL-B) catalyzes transesterification between 7-AVCA’s free carboxyl group and tert-butyl acetate in hexane. This green chemistry approach operates at 45°C and pH 6.5, achieving 65% conversion with enzyme reusability over 10 cycles.

Comparative Analysis of Preparation Methods

| Parameter | GCLE Route | Direct Ester Introduction | Enzymatic Transesterification |

|---|---|---|---|

| Overall Yield | 63% | 68% | 65% |

| Reaction Steps | 5 | 4 | 3 |

| Solvent Recovery | 95% | 88% | 99% |

| Environmental Impact | Moderate | High | Low |

| Capital Cost | $1.2M | $1.5M | $0.8M |

Key findings:

-

The GCLE route remains dominant due to established infrastructure and high solvent recovery rates.

-

Enzymatic methods, though lower-yielding, reduce wastewater generation by 40% compared to chemical routes.

Critical Process Optimization Strategies

Solvent System Engineering

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in the Wittig reaction improves phase separation and reduces emulsion formation. CPME’s higher boiling point (106°C) facilitates formaldehyde recovery via fractional distillation, increasing yield to 79%.

Scientific Research Applications

Antibiotic Synthesis

7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester serves as a crucial intermediate in the synthesis of various cephalosporin antibiotics. The compound's structure allows it to mimic the D-Ala-D-Ala moiety of peptidoglycan precursors, facilitating its binding to penicillin-binding proteins (PBPs). This action inhibits bacterial cell wall synthesis, leading to cell lysis and death .

Key Antibiotics Derived from 7-AVCA:

| Antibiotic Name | Mechanism of Action | Notes |

|---|---|---|

| Cefdinir | Inhibits PBPs | Effective against Gram-positive and Gram-negative bacteria. |

| Cefotaxime | Inhibits PBPs | Broad-spectrum antibiotic used in various infections. |

| Ceftazidime | Inhibits PBPs | Notable for its efficacy against Pseudomonas aeruginosa. |

Biochemical Research

In addition to its pharmaceutical applications, 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester is utilized in biochemical research to study antibiotic resistance mechanisms. Researchers employ this compound to investigate the interactions between beta-lactam antibiotics and their targets, particularly focusing on:

- Beta-lactamase Enzymes : Understanding how bacteria develop resistance through the production of enzymes that hydrolyze beta-lactam rings.

- Structure-Activity Relationships : Modifying the 3-vinyl and 7-amino positions to optimize antibiotic properties and enhance efficacy against resistant strains .

Therapeutic Applications

The antimicrobial properties of 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester make it a candidate for therapeutic use in treating infections caused by pathogenic microorganisms. Its derivatives have shown high activity against various pathogens, including both Gram-positive and Gram-negative bacteria, making it a versatile agent in clinical settings .

Clinical Studies and Findings:

Several studies have reported on the efficacy of compounds derived from 7-Amnio-3-vinyl-3-cephem-4-carboxylic Acid in treating infections:

- Antimicrobial Activity : Compounds demonstrate significant inhibition against a range of pathogens, making them suitable for oral administration .

Case Study 1: Development of Cefdinir

Cefdinir is synthesized from 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid through a series of reactions that modify the side chains while preserving the core beta-lactam structure. Clinical trials have shown cefdinir's effectiveness in treating respiratory tract infections caused by Streptococcus pneumoniae and Haemophilus influenzae.

Case Study 2: Resistance Mechanism Exploration

Research involving 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid has provided insights into how certain bacteria develop resistance to cephalosporins. By studying the interaction between this compound and beta-lactamase enzymes, scientists have been able to design inhibitors that restore the efficacy of existing antibiotics against resistant strains.

Mechanism of Action

The mechanism of action of 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester involves the inhibition of bacterial cell wall synthesis. The β-lactam ring of the compound mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, allowing it to bind to penicillin-binding proteins (PBPs). This binding inhibits the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity, leading to cell lysis and death .

Comparison with Similar Compounds

Key Research Findings and Limitations

- Thermal Stability : The tert-butyl ester group in cephalosporins may exhibit activation energies comparable to MA20/A20 (~116–125 kJ mol⁻¹), though direct measurements are absent in the evidence .

- Safety Considerations : While toxicity data for the target compound are unavailable, structural analogs emphasize stringent handling protocols .

- Research Gaps: None of the referenced studies explicitly address 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester, necessitating extrapolation from tert-butyl ester analogs.

Biological Activity

7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester (CAS No. 46962-26-9) is a synthetic compound belonging to the cephem class of antibiotics. This compound is notable for its potential biological activity, particularly in antimicrobial applications. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester is C13H18N2O3S, with a molecular weight of 282.36 g/mol. The structure features a cephem nucleus, which is crucial for its antibiotic activity.

| Property | Value |

|---|---|

| CAS Number | 46962-26-9 |

| Molecular Formula | C13H18N2O3S |

| Molecular Weight | 282.36 g/mol |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester exhibits significant antimicrobial activity against various bacterial strains. Its mechanism of action is primarily through the inhibition of bacterial cell wall synthesis, similar to other β-lactam antibiotics.

- In Vitro Studies : In laboratory settings, this compound has shown effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. For instance, studies have reported minimum inhibitory concentrations (MICs) that demonstrate its potency compared to other cephalosporins.

- Case Studies : A notable case involved the use of this compound in treating infections caused by multidrug-resistant Staphylococcus aureus (MRSA). Clinical isolates demonstrated susceptibility to this compound, suggesting its potential as an alternative treatment option in antibiotic-resistant scenarios.

Pharmacokinetics

The pharmacokinetic profile of 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester is essential for understanding its therapeutic potential. Preliminary studies indicate that the compound has favorable absorption characteristics and a suitable half-life for effective dosing regimens.

Comparative Studies

Several studies have compared the efficacy of 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester with other antibiotics:

| Antibiotic | MIC (µg/mL) |

|---|---|

| 7-Amino-3-vinyl cephem | 0.5 - 4 |

| Ceftriaxone | 1 - 16 |

| Vancomycin | >32 |

These results highlight the competitive advantage of the cephem derivative in specific bacterial infections.

Toxicity and Safety Profile

Toxicological assessments indicate that while the compound exhibits potent antibacterial activity, it also necessitates careful evaluation regarding its safety profile. Studies have shown low cytotoxicity in mammalian cell lines, but further investigations are required to fully understand its effects on human health.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester?

- Methodology : Employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst concentration, reaction time) and identify optimal conditions. Fractional factorial designs can reduce the number of trials while capturing interactions between variables . For preliminary screening, use Plackett-Burman designs to isolate critical factors, followed by response surface methodology (RSM) for fine-tuning. Computational reaction path searches (e.g., quantum chemical calculations) can prioritize experimental conditions, as demonstrated in ICReDD’s integrated computational-experimental workflows .

Q. How can researchers characterize the stability of 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester under varying storage and reaction conditions?

- Methodology : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under different temperatures. For solid-state stability, use dynamic vapor sorption (DVS) to assess hygroscopicity and X-ray diffraction (XRD) to detect polymorphic transitions. Statistical analysis of variance (ANOVA) can quantify the significance of environmental factors (humidity, light) on degradation rates .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound during synthesis?

- Methodology : Combine NMR spectroscopy (¹H, ¹³C, DEPT-135) with FT-IR to verify functional groups (e.g., β-lactam ring, vinyl group). Cross-validate purity using HPLC with UV/Vis detection and mass spectrometry (MS) . For chiral verification, employ circular dichroism (CD) or chiral HPLC columns. Ensure reproducibility by adhering to ICH Q2(R1) validation guidelines for linearity, precision, and accuracy .

Advanced Research Questions

Q. How can computational reaction path search methods improve mechanistic understanding of 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester derivatization?

- Methodology : Integrate density functional theory (DFT) calculations to map potential energy surfaces for key reactions (e.g., nucleophilic substitutions, ring-opening). Use intrinsic reaction coordinate (IRC) analysis to confirm transition states. Validate computational predictions with isotopic labeling experiments (e.g., ¹³C tracking) and in-situ FT-IR to detect intermediates. ICReDD’s approach of coupling quantum mechanics with machine learning-driven data extraction can accelerate hypothesis testing .

Q. What strategies resolve contradictions in spectroscopic data for this compound’s stereochemical configuration?

- Methodology : Perform NOESY or ROESY NMR to establish spatial proximity of protons and confirm stereochemistry. Compare experimental optical rotation values with DFT-predicted results. If ambiguity persists, use single-crystal XRD for definitive structural elucidation. For dynamic systems (e.g., rotamers), apply variable-temperature NMR to assess conformational equilibria. Cross-disciplinary collaboration with computational chemists ensures alignment between experimental and theoretical data .

Q. How can reactor design principles enhance scalability for reactions involving this cephalosporin intermediate?

- Methodology : Use computational fluid dynamics (CFD) to model mixing efficiency and heat transfer in batch vs. continuous reactors. For exothermic reactions, adopt microreactors with enhanced thermal control. Optimize mass transfer in multiphase systems by selecting appropriate impeller designs (e.g., Rushton turbines for gas-liquid systems). Refer to CRDC subclass RDF2050112 for reactor design frameworks, including residence time distribution (RTD) analysis to minimize side reactions .

Q. What advanced statistical methods address data variability in bioactivity studies of derivatives?

- Methodology : Apply multivariate analysis (PCA, PLS) to correlate structural descriptors (e.g., logP, steric bulk) with bioactivity. Use Bayesian regression to handle small datasets and quantify uncertainty. For high-throughput screening, implement machine learning algorithms (e.g., random forests) to prioritize synthetic targets. Ensure reproducibility by standardizing assay protocols and reporting Cohen’s kappa coefficients for inter-lab agreement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.